Convergine

Description

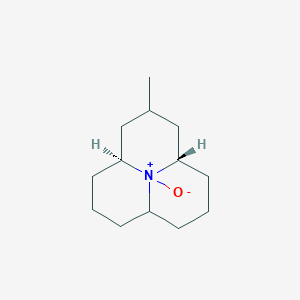

Structure

3D Structure

Properties

Molecular Formula |

C13H23NO |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

(1S,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13-,14?/m0/s1 |

InChI Key |

NJQZDKSCLZDPMI-SCUKAZRWSA-N |

Isomeric SMILES |

CC1C[C@@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-] |

Canonical SMILES |

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |

Synonyms |

convergine |

Origin of Product |

United States |

Convergine: a Ladybird Beetle Alkaloid

Convergine is a natural product classified as an alkaloid. It is found in certain species of ladybird beetles, including the convergent lady beetle (Hippodamia convergens) smu.caCurrent time information in Toronto, CA. and Anatis ocellata. vaia.com Convergine belongs to the 2-methylperhydro-9b-azaphenalene ring system, a structural class characteristic of several defensive alkaloids isolated from coccinellid beetles, such as precoccinelline (B15476410), coccinelline (B1211609), and hippodamine (B1254046). beilstein-journals.orgvaia.comnih.govresearchgate.net

The molecular formula of Convergine has been reported as C13H24NO. nih.gov As a component of the defensive secretions of ladybird beetles, Convergine plays a role in the chemical defense mechanism employed by these insects against predators. beilstein-journals.orgvaia.comnih.govresearchgate.netnih.govresearchgate.net

Molecular Interactions and Biological Activity of Convergine

Receptor Binding Profiles

Studies into the receptor binding profiles of Convergine have primarily centered on its interaction with ligand-gated ion channels, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research utilizing model systems, such as the well-characterized nAChRs from the electric organ of the Torpedo ray, has revealed that Convergine and related coccinellid alkaloids act as non-competitive inhibitors. Radioligand binding assays have shown that these alkaloids displace the binding of [3H]-TCP (tenocyclidine), a compound known to bind within the ion channel pore of the nAChR. This suggests that Convergine does not compete with the endogenous ligand, acetylcholine, at its binding site on the receptor. Instead, it binds to an allosteric site located within the ion channel, thereby inhibiting the receptor's function. The non-competitive nature of this inhibition is further supported by functional assays where the inhibitory effect of these alkaloids could not be overcome by increasing the concentration of acetylcholine.

Comparative studies have been conducted to understand the binding affinities of Convergine relative to its structural analogues, Precoccinelline (B15476410) and Hippodamine (B1254046). While specific dissociation constants (Kd) are not extensively reported in the available literature, inhibitory concentrations (IC50) from competitive binding assays provide a basis for comparison. In these studies, Convergine, which is the N-oxide of Hippodamine, consistently displays a lower binding affinity for the nAChR ion channel site compared to its non-oxidized counterpart.

A study investigating the displacement of [3H]-TCP from Torpedo muscle nAChRs reported the following IC50 values:

| Compound | IC50 (μM) |

| Precoccinelline | 1.7 ± 0.2 |

| Hippodamine | 2.0 ± 0.1 |

| Convergine | 17 ± 1 |

These data indicate that Precoccinelline and Hippodamine have similar potencies, while Convergine is approximately 8.5 to 10 times less potent at inhibiting [3H]-TCP binding.

Structure-Activity Relationship (SAR) Investigations

The structural features of Convergine and its analogues play a critical role in their interaction with nAChRs. SAR investigations have provided insights into the molecular determinants of their binding affinity.

The core tricyclic azaphenalene skeleton is fundamental for the activity of this class of alkaloids. The stereochemistry of the ring junctions and the orientation of the methyl group are believed to influence the binding affinity. However, the most significant structural determinant identified in comparative studies is the presence or absence of the N-oxide moiety. The stereoisomers Precoccinelline and Hippodamine, which are tertiary amines predicted to be ionized at physiological pH, exhibit higher affinity than their N-oxide derivatives.

The N-oxide group in Convergine has a profound impact on its receptor affinity. The presence of the electronegative oxygen atom bonded to the electropositive nitrogen significantly reduces the compound's ability to bind to the nAChR ion channel. As demonstrated by the IC50 values, Convergine has a markedly lower affinity than Hippodamine. This suggests that the charge distribution and steric bulk introduced by the N-oxide moiety are unfavorable for optimal interaction with the binding site within the receptor's ion channel. The ionized tertiary amine present in Hippodamine appears to be a key feature for higher affinity binding, and its conversion to the N-oxide in Convergine attenuates this interaction.

Exploration of Downstream Molecular and Cellular Responses

Despite the characterization of Convergine's interaction with nicotinic acetylcholine receptors at the binding and channel inhibition level, there is a notable lack of information in the scientific literature regarding the downstream molecular and cellular responses. As a non-competitive antagonist that blocks ion flow, it is hypothesized that Convergine would prevent the cellular depolarization and subsequent signaling cascades typically initiated by nAChR activation. These could include the prevention of calcium influx and the subsequent activation of calcium-dependent signaling pathways. However, specific studies detailing the effects of Convergine on intracellular signaling pathways, gene expression, or other cellular responses are not currently available. Further research is required to elucidate the consequences of nAChR blockade by Convergine at the cellular and molecular levels.

Investigation of Intracellular Signaling Pathways Modulated by Convergine

The primary mechanism of action identified for convergine involves its role as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter acetylcholine, allow the influx of cations, leading to cellular depolarization and the initiation of downstream signaling cascades. wikipedia.org Convergine's interaction with these receptors disrupts this normal flow of ions, thereby modulating intracellular signaling.

While direct and exhaustive studies on every intracellular pathway affected by convergine are not extensively documented, the consequences of nAChR antagonism are well-established and provide a framework for understanding its likely impact. The modulation of ion flux, particularly of calcium ions (Ca²⁺), through nAChRs is a critical upstream event that influences a multitude of signaling pathways. nih.gov By inhibiting nAChR function, convergine can be expected to indirectly influence Ca²⁺-dependent signaling cascades.

Key intracellular signaling pathways potentially modulated by the nAChR antagonism of convergine include:

Phosphoinositide 3-kinase (PI3K)-Akt Signaling Pathway: Activation of certain nAChR subtypes, particularly the α7 subtype, can lead to the activation of the PI3K-Akt pathway, which is crucial for cell survival and proliferation. nih.gov As a non-competitive antagonist, convergine's inhibition of these receptors would likely lead to a downregulation of this pro-survival pathway.

Mitogen-activated protein kinase (MAPK) Pathways: Cross-talk between nAChRs and various growth factor receptors can lead to the activation of MAPK pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. researchgate.net The inhibitory action of convergine on nAChRs could, therefore, lead to a modulation of these critical signaling networks.

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Pathway: The influx of calcium through nAChRs can activate CaMKs, which in turn phosphorylate a variety of downstream targets, influencing neurotransmitter release and gene expression. By blocking this initial calcium entry, convergine would consequently suppress the activation of this pathway.

It is important to note that the specific downstream effects of convergine on these pathways are likely to be cell-type specific and dependent on the particular subtypes of nAChRs expressed.

Analysis of Convergine Effects in In Vitro Cellular Models

The biological activity of convergine has been investigated using various in vitro cellular models, which have been instrumental in characterizing its molecular interactions and cellular effects. These models provide a controlled environment to study the direct impact of the compound on cellular functions. nih.gov

One of the key findings from in vitro studies is the characterization of convergine's interaction with nAChRs. In a study utilizing radioligand binding and functional assays, the effects of several coccinelline (B1211609) alkaloids were examined on skeletal muscle and α7 nAChRs. This research revealed that convergine, as an N-oxide, exhibits a significantly higher IC50 value for the inhibition of [³H]-TCP binding compared to its non-N-oxide counterpart, hippodamine. nih.gov This suggests a lower affinity for the ion channel of the receptor. The study concluded that these alkaloids, including convergine, act as non-competitive inhibitors by binding to one or more allosteric sites on the nAChR. nih.gov

| Compound | Target | Assay | Finding | Reference |

| Convergine | Nicotinic Acetylcholine Receptors (nAChRs) | Radioligand Binding Assay ([³H]-TCP displacement) | Higher IC50 compared to hippodamine, indicating lower affinity for the ion channel. | nih.gov |

| Convergine | Nicotinic Acetylcholine Receptors (nAChRs) | Functional Assays | Non-competitive antagonism, suggesting binding to an allosteric site. | nih.gov |

Further insights into the cellular effects of related ladybug alkaloids have been gained from studies on different cell lines. For instance, research on the closely related alkaloid hippodamine was conducted on TE671 cells, a human rhabdomyosarcoma cell line that endogenously expresses embryonic-type muscle nAChRs, and on locust neurons. nottingham.ac.uk While not directly studying convergine, these experiments demonstrated a potent antagonistic effect of hippodamine on nAChRs in both vertebrate and invertebrate cell models, with a notable selectivity for insect nAChRs. nottingham.ac.uk Given the structural similarity, it is plausible that convergine exerts comparable selective effects.

The repellent properties of convergine against ants, as observed in early studies, are a manifestation of its biological activity at the organismal level, which is underpinned by these molecular and cellular interactions. nottingham.ac.uk The antagonism of nAChRs in the sensory neurons of ants likely leads to a disruption of normal signaling, resulting in the observed repellent behavior.

Mechanistic Studies of Convergine’s Biological Action

Enzyme Interaction and Modulation Studies

Research into the biological activity of Convergine has indicated interactions with specific biological targets. One notable finding reports on the activity of Convergine and related coccinelline (B1211609) alkaloids on nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Studies involving the Torpedo nAChR demonstrated that Convergine exhibited binding affinity, albeit with a significantly higher IC50 value compared to other related compounds like coccinelline and precoccinelline (B15476410) N-oxides. researchgate.net Specifically, Convergine displayed an IC50 value indicating lower affinity for displacing specific [(3)H]-TCP binding to the Torpedo nAChR. researchgate.net The presence of carbachol, a desensitizing agent, had minimal effect on the affinity of Convergine for the Torpedo nAChR. researchgate.net

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Convergine | Torpedo nAChR | [(3)H]-TCP binding displacement | High (> 100) | researchgate.net |

| Coccinelline | Torpedo nAChR | [(3)H]-TCP binding displacement | Lower | researchgate.net |

| Precoccinelline N-oxide | Torpedo nAChR | [(3)H]-TCP binding displacement | Lower | researchgate.net |

Note: The exact high IC50 for Convergine was not precisely quantified in the snippet, but described as "significantly higher" than compounds with lower IC50s. researchgate.net

While this study provides evidence of an interaction with nAChRs, detailed mechanistic studies elucidating how Convergine modulates the activity of this receptor or other potential enzymatic targets, including aspects like binding kinetics, allosteric effects, or downstream signaling cascades, are not widely available in the examined literature.

Characterization of Protein-Ligand Dynamics

Characterizing the dynamic interactions between a ligand like Convergine and its protein target, such as the nAChR, is crucial for understanding the molecular basis of its activity. This involves studying conformational changes in the protein upon ligand binding, the flexibility of the ligand within the binding site, and the role of solvent molecules in the interaction. While the structure of Convergine is known pherobase.comresearchgate.net, detailed experimental or theoretical studies specifically focused on the protein-ligand dynamics of Convergine with its biological targets were not found in the provided search results. Such studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of the complex, or time-resolved fluorescence, would provide valuable insights into the binding pose, stability, and transient interactions that govern Convergine's biological effects.

Theoretical and Computational Approaches to Mechanistic Understanding

Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for investigating protein-ligand interactions and elucidating mechanisms at an atomic level. These methods can predict binding affinities, explore potential binding sites, simulate the dynamic behavior of the complex over time, and calculate interaction energies. Although computational approaches are increasingly used in studying biological systems and compound interactions, the search results did not yield specific published studies that applied these theoretical and computational techniques to investigate the mechanistic details of Convergine's interaction with its reported target or to predict novel biological targets. Such studies could offer valuable insights into the preferred binding conformations, key residues involved in the interaction, and the forces driving the binding process for Convergine.

Future Directions in Convergine Research

Rational Design of Novel Convergine-Based Chemical Scaffolds

The unique structural framework of Convergine presents an opportunity for the rational design of novel chemical scaffolds. Rational design involves using an in-depth understanding of molecular structures and their interactions to create new compounds with desired properties. frontiersin.orgrsc.org Future research could focus on modifying the core structure of Convergine to generate libraries of analogs with altered physical, chemical, or biological characteristics. This process would likely involve identifying key functional groups and structural motifs within Convergine that are responsible for its observed activities, such as its repulsive effects or receptor interactions. researchgate.net By systematically altering these features, researchers can explore the chemical space around Convergine, potentially leading to the discovery of compounds with enhanced potency, selectivity, or novel activities. frontiersin.org Techniques such as structure-based design, if the target receptors' structures are known, or ligand-based design, using the structure of Convergine itself, would be central to this effort. frontiersin.org The aim is to create a diverse set of "Convergine-like" scaffolds that can serve as starting points for further investigation in various applications. capes.gov.brbiorxiv.org

Application of Convergine as a Chemical Probe for Uncharacterized Biological Systems

Convergine's reported interactions with nicotinic acetylcholine (B1216132) receptors suggest its potential utility as a chemical probe. researchgate.net Chemical probes are small molecules used to perturb biological systems and study the function of specific proteins or pathways. nih.govresearchgate.net Future research could explore the application of Convergine, or rationally designed analogs, as probes to investigate uncharacterized biological systems where cholinergic signaling or similar molecular interactions might be involved. nih.gov This could involve using labeled versions of Convergine (e.g., fluorescent or radioactive tags) to trace its distribution and binding sites in cells or tissues. By observing the effects of Convergine on cellular processes or organismal behavior, researchers can gain insights into the roles of its target proteins in complex biological networks. nih.gov This approach can be particularly valuable for deorphanizing receptors or identifying novel pathways influenced by Convergine's structural features. nih.govresearchgate.net

Advanced Methodological Approaches in Convergine Studies (e.g., advanced spectroscopic techniques, cryo-EM for receptor complexes)

Advancing the understanding of Convergine's interactions at the molecular level necessitates the application of sophisticated experimental techniques. Advanced spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, could provide detailed information about Convergine's conformation, dynamics, and binding to target molecules. researchgate.netthermofisher.com Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to quantify the binding kinetics and thermodynamics of Convergine with its receptors. thermofisher.com Furthermore, Cryo-Electron Microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution 3D structures of biological macromolecules and their complexes, including membrane proteins like receptors. thermofisher.comcreative-biostructure.comau.dknih.gov Applying cryo-EM to study Convergine in complex with its nicotinic acetylcholine receptor targets could provide unprecedented atomic details of their interaction, revealing the precise binding pose and conformational changes induced by Convergine binding. thermofisher.comcreative-biostructure.comau.dknih.gov This structural information is invaluable for understanding the mechanism of action and guiding further rational design efforts.

Bioinformatic and Chemoinformatic Analysis of Convergine-Related Molecular Space

The increasing amount of chemical and biological data available provides fertile ground for bioinformatic and chemoinformatic analyses related to Convergine. slideshare.nettruegeometry.comnumberanalytics.comnih.gov Chemoinformatics involves the use of computational tools to manage, analyze, and interpret chemical data, while bioinformatics focuses on biological data. slideshare.nettruegeometry.comnumberanalytics.comnih.govmewburn.com Future research could involve building computational models based on Convergine's structure and known activity to predict other compounds with similar properties (similarity searching) or to identify potential new targets (target fishing). numberanalytics.commewburn.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate structural variations in Convergine analogs with changes in their biological activity, helping to identify key structural determinants of function. numberanalytics.commewburn.com Furthermore, bioinformatic analysis of biological systems where Convergine is active could help identify related proteins or pathways, providing a broader context for its biological effects. slideshare.nettruegeometry.comnumberanalytics.com The integration of chemoinformatic and bioinformatic approaches can facilitate the exploration of the vast chemical and biological space related to Convergine, accelerating the discovery of new insights and applications. truegeometry.comnumberanalytics.comnih.gov

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing Convergine in experimental settings?

Answer: Convergine synthesis typically follows protocols emphasizing purity and reproducibility. Key steps include solvent selection, reaction optimization, and spectroscopic validation (e.g., NMR, HPLC). Experimental sections must detail procedures for replication, including instrument parameters and purity thresholds . For novel derivatives, full characterization (elemental analysis, crystallography) is required, while known compounds require literature-cited identification methods .

Q. How can researchers design experiments to assess Convergine’s physicochemical properties?

Answer: Prioritize hypothesis-driven designs with controls for environmental variables (e.g., pH, temperature). Use factorial designs to isolate factors affecting stability or reactivity. Include validation steps such as triplicate measurements and statistical tests (e.g., ANOVA) to ensure reliability . Data should distinguish raw from processed values, with uncertainties quantified .

Q. What strategies ensure comprehensive literature reviews on Convergine’s biological activity?

Answer: Systematically search databases (PubMed, Scopus) using controlled vocabularies (MeSH terms) and Boolean operators. Cross-reference citations in primary studies and prioritize peer-reviewed journals. Avoid predatory publishers; verify sources via tools like Web of Science . For AI-assisted reviews, tools like Knowledgie can extract insights from PDFs while maintaining academic rigor .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on Convergine’s mechanism of action?

Answer: Conduct a meta-analysis of primary studies, evaluating methodological consistency (e.g., cell lines, dosages). Use triangulation: compare in vitro, in vivo, and computational data. Identify confounders (e.g., assay sensitivity) and design replication studies with improved controls . Contradictions may arise from contextual factors (e.g., species-specific responses), necessitating iterative hypothesis refinement .

Q. What advanced statistical approaches are suitable for analyzing Convergine’s dose-response relationships?

Answer: Nonlinear regression (e.g., Hill equation) models dose-response curves, while Bayesian methods quantify parameter uncertainty. For high-throughput data, machine learning (e.g., random forests) identifies non-linear interactions. Always report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can Convergine’s long-term stability be evaluated under varying storage conditions?

Answer: Use accelerated stability studies (ICH guidelines) with controlled variables (humidity, light). Monitor degradation via LC-MS and correlate with kinetic models (e.g., Arrhenius equation). Include mass balance assessments to account for degradation byproducts . For real-time data, employ stability-indicating assays validated per ICH Q2(R1) .

Q. What ethical and reproducibility frameworks apply to publishing Convergine research?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories (e.g., Zenodo) with metadata. Disclose conflicts of interest and use plagiarism-detection software pre-submission. For reproducibility, provide step-by-step protocols in supplementary materials .

Methodological Guidance

- Data Presentation : Tables should summarize critical findings (e.g., IC50 values), while figures highlight trends (dose-response curves). Appendices house raw data; processed data must align with research questions .

- Survey Design : When collecting bioactivity data, avoid leading questions. Pre-test surveys with small cohorts to refine clarity and reduce bias .

- Ethical Synthesis : Cite primary sources, not reviews, to trace conceptual evolution. Use DOI-linked references for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.